molecular formula C15H18N2OS B3007396 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea CAS No. 1235005-53-4

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea

Cat. No.: B3007396
CAS No.: 1235005-53-4
M. Wt: 274.38
InChI Key: XYDRRDPKRJRHNU-UHFFFAOYSA-N
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Description

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound belonging to the class of N,N'-disubstituted ureas. While specific biological data for this compound is limited, its structure suggests potential as a valuable intermediate in medicinal chemistry and pharmacological research. Urea derivatives similar to this compound are widely studied for their diverse biological activities and are often investigated as modulators of various enzymes and receptors . Research Applications: • Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules, particularly those featuring both aryl and heteroaryl groups . • Biochemical Research: Based on studies of analogous structures, this compound may be of interest in research related to enzyme inhibition. Similar urea derivatives have been identified as inhibitors of targets like bifunctional epoxide hydrolase 2 . • Structure-Activity Relationship (SAR) Studies: Useful for exploring how variations in the N-alkyl and N-aryl substituents of the urea core affect binding affinity and specificity towards biological targets . Mechanism of Action: The mechanism of action for urea derivatives is highly dependent on the specific substituents and the biological target. Generally, the urea carbonyl can act as a hydrogen bond acceptor, while the NH groups can serve as hydrogen bond donors, facilitating interactions with enzyme active sites . The thiophene and phenyl rings may contribute to binding through hydrophobic interactions and pi-stacking. Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-2-9-17(11-13-8-10-19-12-13)15(18)16-14-6-4-3-5-7-14/h3-8,10,12H,2,9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDRRDPKRJRHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of 3-phenylpropylamine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophen-3-ylmethyl group.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted urea derivatives with different functional groups replacing the thiophen-3-ylmethyl group.

Scientific Research Applications

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophen-3-ylmethyl group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea with two structurally related compounds from the evidence:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents
This compound Not provided C₁₅H₁₉N₂OS ~293.4 (calculated) Phenyl (C₆H₅), propyl (C₃H₇), thiophen-3-ylmethyl (C₅H₄S–CH₂)
1-Cyclopropyl-3-(3,4-dimethoxybenzyl)-1-(thiophen-3-ylmethyl)urea 1235377-66-8 C₁₈H₂₂N₂O₃S 346.4 Cyclopropyl (C₃H₅), 3,4-dimethoxybenzyl (C₆H₃(OCH₃)₂–CH₂), thiophen-3-ylmethyl
1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea 1235354-40-1 C₁₅H₁₄Cl₂N₂OS 341.3 Cyclopropyl, 3,4-dichlorophenyl (C₆H₃Cl₂), thiophen-3-ylmethyl

Key Structural and Functional Differences:

In contrast, the 3,4-dichlorophenyl group (in ) has electron-withdrawing chlorine atoms, which may increase electrophilicity and binding affinity to hydrophobic pockets .

Alkyl vs. Cycloalkyl Chains: The propyl chain (linear C₃H₇) in the target compound likely increases lipophilicity compared to the cyclopropyl group (C₃H₅) in analogs .

Thiophene Substituent :

  • All three compounds share the thiophen-3-ylmethyl group, which contributes sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination). This moiety is critical for bioactivity in many thiophene-containing pharmaceuticals .

Hypothetical Property Implications:

  • Solubility : The dimethoxybenzyl analog () may exhibit higher aqueous solubility due to polar methoxy groups, whereas the dichlorophenyl derivative () and the phenyl-containing target compound are more hydrophobic.
  • Bioactivity : The dichlorophenyl group’s electron-withdrawing nature could enhance interactions with enzymatic active sites, while the target’s phenyl group might favor aromatic stacking in receptor binding.

Research Findings and Limitations

  • Data Gaps : The absence of measured physical properties (e.g., melting points, solubility) and bioactivity data limits direct functional comparisons. Further studies are needed to correlate structural features with experimental outcomes.

Biological Activity

3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 3-phenylpropylamine with thiophen-3-ylmethyl isocyanate, typically in solvents like dichloromethane or tetrahydrofuran under controlled conditions. The synthesis can be optimized for yield and purity through recrystallization or chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through modulation of key signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by affecting the cell cycle and promoting programmed cell death .

Enzyme Inhibition

This compound has been investigated as an inhibitor of specific enzymes, including glucosidases. This inhibition suggests potential applications in managing diabetes by regulating glucose metabolism . The compound's structure allows it to interact effectively with enzyme active sites, enhancing its inhibitory capacity.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. The thiophen-3-ylmethyl group enhances binding affinity due to its ability to engage in π-π interactions with aromatic residues in proteins. Additionally, the urea moiety facilitates hydrogen bonding with amino acid side chains, stabilizing the compound-protein complex and modulating enzymatic activity .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Cancer Cell Line Research : In a series of experiments on human cancer cell lines, the compound was found to reduce cell viability by over 50% at concentrations ranging from 25 to 100 µM, indicating potent anticancer properties .
  • Enzyme Inhibition Analysis : A detailed investigation into its glucosidase inhibitory action revealed IC50 values ranging from 16.64 mM to 21.79 mM for various derivatives, suggesting that modifications to the structure could enhance its efficacy against diabetes-related targets .

Comparative Analysis

CompoundActivity TypeIC50/MIC ValuesReferences
This compoundAntibacterialMIC: 10 µg/mL
3-Phenylpropylamine DerivativeAnticancer>50% viability reduction at 25–100 µM
Glucosidase Inhibitor DerivativesEnzyme InhibitionIC50: 16.64 - 21.79 mM

Q & A

Q. What are the standard synthetic routes for preparing 3-Phenyl-1-propyl-1-(thiophen-3-ylmethyl)urea, and how are reaction conditions optimized?

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For analogous compounds, 3-chlorophenyl isocyanate reacts with substituted amines (e.g., 4,5-dihydro-5,5-dimethyl-2-thiazolamine) in inert solvents like dichloromethane or toluene under reflux, with a base such as triethylamine to neutralize HCl byproducts . Optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity), temperature control (reflux ensures complete reaction), and stoichiometric ratios (excess amine to drive the reaction). For thiophene-containing analogs, thiophen-3-ylmethylamine would react with the corresponding isocyanate.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this urea derivative?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on aromatic rings and urea linkage.
  • FT-IR : Detection of urea carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • HPLC/MS : Purity assessment and molecular ion ([M+H]⁺) confirmation.
  • X-ray Crystallography (if crystals are obtainable): Definitive structural elucidation, as demonstrated for related urea derivatives using SHELX programs .

Q. What are the primary research applications of this compound in pharmaceutical or materials science?

Urea derivatives are explored as enzyme inhibitors, receptor modulators, or functional materials. For example, 1-phenyl-3-(1-phenylethyl)urea derivatives exhibit complement inhibitory activity, suggesting potential therapeutic applications . The thiophene moiety in this compound may enhance π-π stacking interactions in materials or improve bioavailability in drug design.

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity or crystallographic behavior of this compound?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins, while DFT calculations optimize geometries and electronic properties. For crystallography, software like SHELXL refines structures against high-resolution data, but challenges arise from disorder in flexible alkyl chains or thiophene orientation. Pre-refinement modeling with Mercury or OLEX2 helps identify plausible conformers .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. crystallography) for this compound?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state). Approaches include:

  • Variable-Temperature NMR : Probe conformational exchange.
  • DFT-NMR Comparison : Calculate chemical shifts for proposed conformers and match with experimental data.
  • Twinned Crystallography : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .

Q. How can structural modifications enhance the compound’s stability or activity?

  • Bioisosteric Replacement : Substitute thiophen-3-ylmethyl with furan or pyridine for improved metabolic stability.
  • Alkyl Chain Optimization : Adjust propyl chain length to balance lipophilicity and solubility.
  • Co-crystallization : Co-formers like succinic acid may enhance crystallinity for better X-ray analysis .

Q. What are the challenges in refining this compound’s crystal structure using SHELX software?

Key issues include:

  • Disordered Moieties : Thiophene or propyl groups may require PART/SUMP restraints.
  • High R-factors : Address with anisotropic displacement parameters (ADPs) and hydrogen-bond constraints.
  • Data Quality : High-resolution (<1.0 Å) data from synchrotron sources improve refinement accuracy .

Methodological Insights from Evidence

  • Synthesis : Adopt stepwise isocyanate-amine coupling under inert conditions .
  • Crystallography : Use SHELXL for small-molecule refinement; consider twinning and disorder .
  • Activity Optimization : Leverage structure-activity relationship (SAR) studies from analogous urea inhibitors .

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